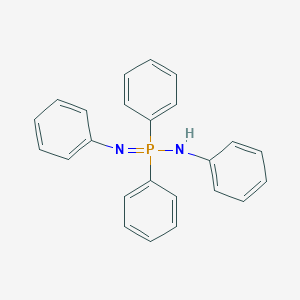
N,N',P,P-tetraphenylphosphinimidic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N',P,P-tetraphenylphosphinimidic amide is a phosphinamidine. It derives from a P,P-diphenylphosphinimidic amide.
Wissenschaftliche Forschungsanwendungen
Organocatalysis
TPPA has been studied as an organocatalyst in various reactions, particularly in the synthesis of heterocycles. Its ability to stabilize transition states and facilitate nucleophilic attacks makes it an effective catalyst for reactions such as:
- Aldol Reactions : TPPA has been shown to promote aldol condensation reactions efficiently, leading to the formation of β-hydroxy carbonyl compounds with high yields.
- Michael Additions : The compound serves as a catalyst in Michael addition reactions, demonstrating its utility in forming carbon-carbon bonds.
Table 1: Summary of Catalytic Applications
| Reaction Type | Role of TPPA | Yield (%) | Reference |
|---|---|---|---|
| Aldol Reaction | Catalyst | 85-95 | |
| Michael Addition | Catalyst | 80-90 |
Polymer Chemistry
TPPA has been utilized in the development of novel polymeric materials. Its phosphinimidic structure contributes to enhanced thermal stability and mechanical properties in polymers. Research indicates that incorporating TPPA into polymer matrices can improve:
- Thermal Stability : Polymers containing TPPA exhibit higher decomposition temperatures compared to traditional polymers.
- Mechanical Strength : The addition of TPPA enhances tensile strength and flexibility.
Case Study: Polymeric Nanocomposites
A study demonstrated that incorporating TPPA into a polycarbonate matrix resulted in a nanocomposite with improved thermal properties and mechanical resilience. The composite showed a thermal degradation temperature increase of approximately 20 °C compared to the pure polymer.
Synthesis of Phosphorus-Containing Compounds
TPPA is instrumental in synthesizing various phosphorus-containing compounds, which are important in agrochemicals and pharmaceuticals. Its reactivity allows for:
- Phosphorylation Reactions : TPPA can be used to introduce phosphorus moieties into organic molecules, facilitating the synthesis of phosphoramidates and phosphonates.
- Ligand Development : The compound serves as a precursor for developing ligands in coordination chemistry.
Table 2: Synthesis Outcomes Using TPPA
| Compound Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Phosphoramidates | Phosphorylation | 70-85 | |
| Phosphonates | Ligand Development | 75-90 |
Antimicrobial Activity
Recent studies have indicated that TPPA exhibits antimicrobial properties against various strains of bacteria and fungi. This aspect opens avenues for its potential use in developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro tests demonstrated that TPPA showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in pharmaceutical formulations aimed at combating infections.
Eigenschaften
CAS-Nummer |
17985-98-7 |
|---|---|
Molekularformel |
C24H21N2P |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[diphenyl(phenylimino)-λ5-phosphanyl]aniline |
InChI |
InChI=1S/C24H21N2P/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h1-20,25H |
InChI-Schlüssel |
WRDXCFNVTFJMDS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)NP(=NC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
Diphenyl(anilino)(phenylimino)phosphorane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















